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alpha-Fluorocinnamic acid

Cat. No.: B3420880
CAS No.: 20397-61-9
M. Wt: 166.15 g/mol
InChI Key: QONCEXMULRJPPY-VURMDHGXSA-N
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Description

Contextualization within Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a significant class of aromatic carboxylic acids widely distributed in the plant kingdom and are recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govmdpi.com The versatile structure of cinnamic acid, featuring a phenyl ring, an acrylic acid group, and an alkene double bond, allows for extensive functional modifications to enhance its therapeutic efficacy. nih.gov

Within this context, α-fluorocinnamic acid emerges as a synthetically modified derivative of particular interest. Researchers frequently explore halogenation, especially fluorination, as a strategy to modulate the biological and physicochemical properties of lead compounds. mdpi.com The introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com α-Fluorocinnamic acid is investigated in various research domains, from medicinal chemistry and organic synthesis to microbiology. pubcompare.airesearchgate.net For instance, it has been studied as a component in combination with biocides like lactic acid to assess its potential in enhancing antibacterial efficacy against organisms such as Escherichia coli and Staphylococcus aureus. researchgate.net Modern synthetic methodologies have also focused on creating α-fluorinated cinnamic acid derivatives, which can then be converted into other bioactive compounds. beilstein-journals.org

Significance of Fluorine Atom Introduction in α-Position

The introduction of a fluorine atom at the α-position (the carbon atom adjacent to the carboxyl group) of the cinnamic acid backbone imparts unique and powerful characteristics to the molecule. This specific substitution dramatically alters the compound's electronic properties and reactivity patterns, making it a valuable tool in mechanistic studies and for creating novel molecular structures. pubcompare.ai

A prominent example of its significance is its use as a mechanistic probe in enzymology. In seminal studies on the enzyme family responsible for the reversible decarboxylation of α,β-unsaturated carboxylic acids (Fdc/UbiD), α-fluorocinnamic acid was used as a substrate to elucidate a novel catalytic mechanism. scispace.comnih.gov Researchers observed that the enzyme catalyzes a 1,3-dipolar cycloaddition between a specialized prenylated flavin (prFMN) cofactor and the substrate. scispace.com

Crystallographic studies revealed that when α-fluorocinnamic acid binds to the enzyme's active site, its α- and β-carbons are positioned directly above the reactive part of the cofactor at distances of 3.0 Å and 3.4 Å, respectively. semanticscholar.org This precise orientation facilitates the cycloaddition. The presence of the α-fluoro substituent was critical in stabilizing and trapping key intermediates, allowing for their structural characterization. semanticscholar.org Specifically, the structure of an enzyme-intermediate complex showed that the substrate's alkene bond was significantly distorted from its ideal planar geometry, a key insight into the reaction pathway. semanticscholar.org This use of α-fluorocinnamic acid provided the first enzymatic example of a 1,3-dipolar cycloaddition, a reaction more commonly found in synthetic organic chemistry. nih.gov

Historical Perspective of α-Fluorocinnamic Acid Studies

The study of fluorinated organic compounds has a rich history, with the unique properties of fluorine being recognized for their ability to profoundly impact biological activity since the mid-20th century. acs.org While early research focused on substitutions on the aromatic ring, interest in fluorination at other positions grew over time. nih.govmdpi.com

α-Fluorocinnamic acid itself, identified by the CAS Registry Number 350-90-3, has been available as a laboratory chemical for use in various research applications. nist.govsigmaaldrich.com Early academic work includes reports on the synthesis and properties of cis-trans isomers of fluorocinnamic acids. acs.org

More recent research has refined the synthetic pathways to α-fluorinated cinnamic acid derivatives. For example, studies from 2019 and 2020 described efficient methods for producing α-fluoro methyl cinnamates through the copper-catalyzed or electrochemical carboxylation of gem-difluoroalkenes. beilstein-journals.org These modern methods represent an evolution in the specific and controlled synthesis of this class of compounds. The continued use of α-fluorocinnamic acid in advanced research, such as the mechanistic enzymology studies published in Nature and investigations into its potential as a biocide potentiator, highlights its sustained relevance in the scientific community. researchgate.netscispace.com

Data Tables

Table 1: Physicochemical Properties of α-Fluorocinnamic Acid This table summarizes the key identifiers and physical properties of the compound.

PropertyValueSource
IUPAC Name 2-fluoro-3-phenyl-2-propenoic acid nist.gov
CAS Number 350-90-3 nist.gov
Molecular Formula C₉H₇FO₂ nist.gov
Molecular Weight 166.15 g/mol nist.gov
Appearance White to off-white fine crystalline powder guidechem.com
Boiling Point 290 °C sigmaaldrich.com
pKa 2.25 ± 0.10 guidechem.com

Table 2: Selected Research Findings Involving α-Fluorocinnamic Acid This table highlights key applications and findings from academic research.

Research AreaKey FindingSignificanceSource
Enzymology Used as a substrate to probe the mechanism of the Fdc1 enzyme.Revealed a novel 1,3-dipolar cycloaddition mechanism, previously unknown in enzymology. The α-fluoro group helped stabilize reaction intermediates for structural analysis. scispace.com, semanticscholar.org, nih.gov
Microbiology Potentiated the biocidal activity of lactic acid against E. coli and S. aureus.Demonstrates potential for use in combination antimicrobial formulations to improve efficacy. researchgate.net
Organic Synthesis Synthesized from gem-difluoroalkenes via carboxylation.Provides modern, efficient routes to this class of compounds for further research and development. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO2 B3420880 alpha-Fluorocinnamic acid CAS No. 20397-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-fluoro-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONCEXMULRJPPY-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-90-3, 20397-61-9
Record name Cinnamic acid, alpha-fluoro-
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Record name alpha-Fluorocinnamic acid
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Synthetic Methodologies for α Fluorocinnamic Acid and Its Derivatives

Established Synthetic Pathways

The synthesis of α-fluorocinnamic acid and its derivatives is accomplished through several key methodologies. These pathways offer varying degrees of stereoselectivity and functional group tolerance, allowing for the tailored production of specific isomers and complex derivatives.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation is a powerful method for the synthesis of α-fluoro-α,β-unsaturated esters and amides. This reaction typically involves the coupling of a vinyl halide with carbon monoxide and a nucleophile (an alcohol or amine) in the presence of a palladium catalyst. A common substrate for this transformation is 1-bromo-1-fluoroalkenes. acs.org

The process is highly stereoselective. Research has shown that (E)-1-bromo-1-fluoroalkenes react faster than their (Z)-isomers in palladium(0)-catalyzed reactions. This kinetic difference allows for the synthesis of (Z)-α-fluoro-α,β-unsaturated esters with high stereopurity from a mixture of bromo-fluoroalkene isomers. acs.org Conversely, the pure (Z)-isomers can be used to stereospecifically produce the (E)-products. The reaction can also be applied to alkenyl sulfides, where a palladium catalyst cleaves the carbon-sulfur bond to facilitate carbonylation. beilstein-journals.org The choice of palladium catalyst and ligands, such as phosphines, is crucial for optimizing the reaction's efficiency and yield. acs.orgnih.gov For instance, catalyst systems like Pd(TFA)₂ with Xantphos have proven effective. nih.gov

Table 1: Examples of Palladium-Catalyzed Carbonylation for α-Fluoro-α,β-Unsaturated Ester Synthesis

SubstrateCatalyst SystemNucleophileProductStereoselectivityReference
(E/Z)-1-Bromo-1-fluoroalkenePd(0)Methanol(Z)-α-Fluoro-α,β-unsaturated esterHigh (Z/E ≥ 98:2) acs.org
(Z)-1-Bromo-1-fluoroalkenePd(0)Amine (R-NH₂)(E)-α-Fluoro-α,β-unsaturated amideHigh (E) acs.org
Alkenyl sulfidePd-NHCAlcohol (R-OH)Cinnamic EsterNot Specified beilstein-journals.org

Horner–Wadsworth–Emmons Reactions

The Horner–Wadsworth–Emmons (HWE) reaction is a widely utilized and reliable method for olefination, proving particularly effective for synthesizing α-fluorocinnamic acid derivatives. rsc.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of α-fluoro-α,β-unsaturated esters, a fluorinated phosphonate reagent, such as triethyl 2-fluoro-2-phosphonoacetate, is used. beilstein-journals.org

The reaction begins with the deprotonation of the phosphonate reagent by a base (e.g., MeMgBr or n-BuLi) to form a nucleophilic carbanion. beilstein-journals.orgwikipedia.org This carbanion then attacks the carbonyl carbon of an aromatic aldehyde. The resulting intermediate eliminates a dialkyl phosphate (B84403) salt to form a carbon-carbon double bond, yielding the α-fluorocinnamate product. wikipedia.org The HWE reaction is known for its high stereoselectivity, generally favoring the formation of the (E)-alkene isomer. wikipedia.org This selectivity makes it an invaluable tool for creating specific geometric isomers of fluoro-containing compounds. rsc.org

Table 2: Horner–Wadsworth–Emmons Reaction for α-Fluorocinnamate Synthesis

Phosphonate ReagentCarbonyl CompoundBaseTypical ProductReference
Triethyl 2-fluoro-2-phosphonoacetateAromatic Aldehyde (Ar-CHO)MeMgBr or n-BuLi(E)-Ethyl α-fluorocinnamate beilstein-journals.org
2-(Diethoxyphosphinyl)-2-fluoro-ethanethioic acid, S-ethyl esterAromatic Aldehyde (Ar-CHO)Lithium anion (e.g., from LDA)(E,Z)-α-Fluorocinnamic thioester researchgate.net

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com To synthesize α-fluorocinnamic acids, this reaction is adapted by using a fluorinated active methylene compound, such as a fluoro-substituted malonic acid or its ester derivative.

The mechanism proceeds via the deprotonation of the fluorinated active methylene compound by a base (e.g., piperidine, pyridine (B92270), or triethylamine) to form a carbanion. wikipedia.orgrsc.org This carbanion then acts as a nucleophile, attacking an aromatic aldehyde. The resulting adduct typically undergoes spontaneous dehydration to yield the α,β-unsaturated product. sigmaaldrich.com When a derivative of malonic acid is used, a subsequent decarboxylation step often occurs, particularly when pyridine is used as the solvent and catalyst, a variant known as the Doebner modification. wikipedia.orgsemanticscholar.org This approach provides a direct route to α-fluorocinnamic acids.

Table 3: Knoevenagel Condensation for α-Fluorocinnamic Acid Synthesis

Active Methylene CompoundCarbonyl CompoundCatalyst/BaseProductReference
Fluoro-malonic acidAromatic Aldehyde (Ar-CHO)Pyridine/Piperidineα-Fluorocinnamic acid wikipedia.orgrsc.org
Ethyl fluoroacetateAromatic Aldehyde (Ar-CHO)Triethylamine (TEA)Ethyl α-fluorocinnamate rsc.org
Malonic acid (for non-fluorinated analogue)Aromatic AldehydeTetrabutylammoniumbromide (TBAB)/K₂CO₃ in waterCinnamic acid semanticscholar.org

Electrochemical Carboxylation with CO₂

A modern and sustainable approach for synthesizing α-fluorocinnamic acid derivatives is through electrochemical carboxylation using carbon dioxide (CO₂) as an abundant C1 source. sciopen.com This method often involves the reductive activation of a substrate, which then reacts with CO₂. One notable application is the direct electrochemical carboxylation of gem-difluoroalkenes. beilstein-journals.org

In a typical setup, the reaction is carried out in an undivided cell using platinum electrodes under a constant current. nih.gov The process can involve the formation of a radical anion from the substrate (e.g., a gem-difluoroalkene or an α-CF₃ alkene), which then undergoes carboxylation and subsequent C-F bond cleavage (defluorinative carboxylation) to yield the α-fluorocinnamate product. beilstein-journals.orgnih.govsnnu.edu.cn This technique provides an efficient route to α-fluoro methyl cinnamates and has been demonstrated to be scalable to gram-scale operations. beilstein-journals.org

Table 4: Electrochemical Carboxylation for α-Fluorocinnamate Synthesis

SubstrateCO₂ SourceElectrochemical SetupProductReference
gem-DifluoroalkenesCO₂Pt electrodes, undivided cellα-Fluoro methyl cinnamates beilstein-journals.org
α-CF₃ styrenesCO₂Pt cathode and anode, undivided cellVinylacetic acids with a gem-difluoroalkene moiety nih.gov
α-Fluoroalkyl cyclopropanesCO₂Not specifiedMono- or difluoropentenoic acid researchgate.net

Cu-Catalyzed E-to-Z Isomerization Strategies

While many synthetic methods favor the formation of the thermodynamically stable (E)-isomer of cinnamic acid derivatives, the (Z)-isomers are also of significant interest due to their distinct biological activities. beilstein-journals.org Copper-catalyzed photocatalytic E-to-Z isomerization has emerged as a direct and efficient strategy to access these (Z)-isomers. beilstein-journals.orgbeilstein-journals.org

This transformation is typically carried out by irradiating a solution of the (E)-isomer and a copper-based photosensitizer with blue LEDs. beilstein-journals.org The mechanism involves the copper catalyst absorbing light and transferring the energy to the alkene, which facilitates rotation around the carbon-carbon double bond. This process allows for the conversion of (E)-cinnamamides and (E)-cinnamate esters to their corresponding (Z)-isomers in excellent yields. beilstein-journals.org This strategy is valuable as it provides access to specific stereoisomers that may be difficult to obtain through direct synthesis.

Table 5: Cu-Catalyzed E-to-Z Isomerization of Cinnamic Acid Derivatives

Substrate (E-Isomer)Catalyst SystemConditionsProduct (Z-Isomer)Reference
α/β-Substituted cinnamamidesCu-based photosensitizerBlue LED irradiation(Z)-Cinnamamides beilstein-journals.org
Cinnamate estersHeteroleptic Cu-based photosensitizerVisible light irradiation(Z)-Cinnamate esters beilstein-journals.org

Mitsunobu Reaction in Glycoside Preparation

The Mitsunobu reaction is a versatile and widely used method for the stereospecific conversion of alcohols to a variety of other functional groups, including esters. nih.govorganic-chemistry.org In the context of α-fluorocinnamic acid, this reaction is employed to prepare its glycoside derivatives. This is achieved by coupling the carboxylic acid group of α-fluorocinnamic acid with a hydroxyl group of a carbohydrate.

The reaction proceeds by activating an alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). nih.gov The activated alcohol is then susceptible to nucleophilic attack by the carboxylate anion of α-fluorocinnamic acid. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool for controlling stereochemistry in the synthesis of complex molecules like glycosides. organic-chemistry.orgnih.gov This method has been successfully used to prepare β-glycosides from sugars like α-D-glucose and cinnamic acid. beilstein-journals.org

Table 6: Mitsunobu Reaction for the Preparation of Cinnamic Acid Glycosides

Carboxylic AcidAlcohol (Sugar)ReagentsProductKey FeatureReference
α-Fluorocinnamic acidCarbohydrate with free -OH (e.g., protected glucose)PPh₃, DEAD/DIADα-Fluorocinnamic acid glycosideInversion of configuration at the alcohol center nih.govorganic-chemistry.org
Cinnamic acidα-D-GlucoseNot specifiedβ-Glycoside of cinnamic acidSₙ2 substitution beilstein-journals.org

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of innovative methods for synthesizing α-fluorocinnamic acid derivatives, focusing on efficiency and novel reactivity patterns.

Triple C–F Bond Cleavage of (Trifluoromethyl)alkenes

A notable emerging strategy involves the transformation of (trifluoromethyl)alkenes. One such method is the triple ipso-defluoroetherification of (trifluoromethyl)alkenes using fluoroalkylated alcohols. rsc.org This reaction proceeds without a transition-metal catalyst and is characterized by its mild conditions and tolerance of diverse functional groups. rsc.org It results in the formation of various fluoroalkylated orthoesters in high yields through the cleavage of the C(sp³)–F bonds. rsc.org This approach is significant as it demonstrates a pathway to functionalize the trifluoromethyl group by breaking all three carbon-fluorine bonds, offering a route to complex fluorinated molecules. rsc.org The process has also been shown to be scalable to the gram level. rsc.org

Palladium-Catalyzed Hydrocarbonylation of Phenylacetylene (B144264)

Palladium-catalyzed hydrocarbonylation of alkynes represents a direct route to α,β-unsaturated carboxylic acids and their derivatives. rsc.org Specifically, the hydrocarbonylation of phenylacetylene using a palladium catalyst can yield cinnamic acid derivatives. rsc.org One effective system employs Pd/C as the catalyst with Xantphos as the ligand and oxalic acid as the carbon monoxide source. rsc.org This method avoids the need for high-pressure gaseous carbon monoxide. rsc.orgresearchgate.net The reaction conditions are typically optimized with respect to the catalyst, ligand, solvent, and temperature to achieve high yields and regioselectivity. rsc.org For instance, reacting 1-ethynyl-4-fluorobenzene (B14334) with Pd/C, Xantphos, and oxalic acid in DMF yields 4-fluorocinnamic acid. rsc.org

Table 1: Palladium-Catalyzed Hydrocarboxylation of Phenylacetylenes Reaction conditions typically involve a palladium source, a ligand, a CO source (like oxalic acid), and a solvent, heated for several hours.

SubstrateCatalyst SystemCO SourceProductYieldReference
1-Ethynyl-4-methylbenzene5 wt% Pd/C, XantphosOxalic acid4-Methylcinnamic acid87% rsc.org
1-Ethynyl-4-fluorobenzene5 wt% Pd/C, XantphosOxalic acid4-Fluorocinnamic acid- rsc.org
PhenylacetylenePd/C, XantphosOxalic acidCinnamic acid- rsc.org

Ag-Catalyzed Decarboxylative Cross-Coupling

Silver-catalyzed decarboxylative cross-coupling has emerged as a powerful tool for C-C bond formation. In the context of cinnamic acids, this method allows for the synthesis of derivatives through the coupling of cinnamic acid with other molecules, driven by the release of carbon dioxide. A recent example is the silver-catalyzed decarboxylative cross-coupling of cinnamic acids with isocyanides to produce the corresponding amides. beilstein-journals.org This reaction is believed to proceed through a vinylic radical intermediate. beilstein-journals.org Another variation involves a bimetallic Cu/Ag-catalyzed double decarboxylative cross-coupling reaction between cinnamic acids and aliphatic acids, which can be performed in an aqueous solution. researchgate.netrsc.org This approach provides a flexible synthesis of alkenes from readily available substrates. researchgate.netrsc.org For instance, the reaction of (E)-4-fluorocinnamic acid with pivalic acid under these conditions resulted in the coupled product, although at a lower yield compared to other substituted cinnamic acids. researchgate.net

Stereoselective Synthesis of α-Fluoro-α,β-unsaturated Esters and Amides

The control of stereochemistry is paramount in the synthesis of bioactive molecules. Highly stereoselective methods have been developed to access specific (E) or (Z) isomers of α-fluoro-α,β-unsaturated esters and amides.

One prominent strategy involves palladium-catalyzed carbonylation reactions of 1-bromo-1-fluoroalkenes. acs.orgnih.gov It was discovered that (E)-1-bromo-1-fluoroalkenes react faster than their (Z)-isomers in Pd(0)-catalyzed reactions at room temperature. acs.orgnih.gov This kinetic difference allows for the synthesis of α-fluoro-α,β-unsaturated esters with high Z/E ratios (≥ 98:2) from starting materials with a high E/Z ratio of 1-bromo-1-fluoroalkenes. acs.orgnih.gov Conversely, to obtain the (E)-isomers of the esters, the (E)-1-bromo-1-fluoroalkene is first selectively reduced, leaving the pure (Z)-isomer, which is then subjected to a similar palladium-catalyzed carboalkoxylation at a higher temperature (70 °C). acs.orgnih.gov This same methodology has been successfully extended to the stereospecific synthesis of both (Z)- and (E)-α-fluoro-α,β-unsaturated amides. acs.orgnih.gov

Another effective and mild approach is the olefination of α-fluoro-β-keto esters. organic-chemistry.orgthieme-connect.com This reaction proceeds via a one-step process involving nucleophilic addition, intramolecular nucleophilic addition, and elimination to yield α-fluoro-α,β-unsaturated esters. organic-chemistry.orgthieme-connect.com The reaction demonstrates excellent yields and high stereoselectivity, achieving up to a 99:1 Z/E ratio. organic-chemistry.org Optimization studies found that using cesium carbonate as a base in acetonitrile (B52724) at 40°C provides the best results. organic-chemistry.org This method is also applicable for creating α-fluoro-α,β-unsaturated ketones and amides. organic-chemistry.orgthieme-connect.com

Table 2: Stereoselective Olefination of α-Fluoro-β-keto Esters Reaction Conditions: α-Fluoro-β-keto ester (0.55 mmol), aldehyde (0.5 mmol), Cs₂CO₃ (1.0 mmol) in MeCN at 40°C.

α-Fluoro-β-keto EsterAldehydeYieldZ/E RatioReference
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateBenzaldehyde85%99:1 thieme-connect.com
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate4-Chlorobenzaldehyde92%99:1 thieme-connect.com
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate4-Methylbenzaldehyde81%99:1 thieme-connect.com
Ethyl 2-fluoro-3-oxo-3-(thiophen-2-yl)propanoateBenzaldehyde75%99:1 thieme-connect.com

Gram-Scale Synthesis Considerations

The practical utility of a synthetic method is often demonstrated by its scalability. Several of the modern methods for preparing α-fluorocinnamic acid and its derivatives have been successfully performed on a gram-scale, indicating their potential for larger-scale production.

The copper-catalyzed carboxylation of gem-difluoroalkenes with CO₂ to produce α-fluoro methyl cinnamates has been shown to be scalable to a gram-level operation. nih.gov

The transition-metal-free triple ipso-defluoroetherification of (trifluoromethyl)alkenes is reported to be gram-scalable. rsc.org

The stereoselective olefination of α-fluoro-β-keto esters has been conducted on a two-gram scale, producing the desired α-fluoro-α,β-unsaturated ester in a high yield (81%), comparable to smaller-scale reactions. thieme-connect.com

Syntheses of various fluorinated amino acids, which are complex structures, have been successfully executed on a gram scale using chiral Ni(II) complexes, demonstrating the feasibility of scaling up syntheses of elaborate fluorinated organic compounds. chemrxiv.org

These examples underscore the robustness of these contemporary synthetic routes, making them valuable not only for laboratory-scale research but also for applications requiring larger quantities of material. rsc.orgthieme-connect.comnih.govchemrxiv.org

Mechanistic Investigations of α Fluorocinnamic Acid Transformations

Enzymatic Decarboxylation Mechanisms

The enzymatic decarboxylation of α,β-unsaturated acids is a critical reaction in various biological processes. researchgate.net Ferulic acid decarboxylase (Fdc1), a model enzyme for the UbiD family, has been extensively studied to understand this transformation. manchester.ac.ukmdpi.com

Role of Flavin-Dependent Decarboxylases (Fdc1/UbiD)

Flavin-dependent decarboxylases, specifically those belonging to the UbiD family, are responsible for the reversible, non-oxidative decarboxylation of a variety of aromatic and unsaturated aliphatic acids. manchester.ac.uknih.gov These enzymes are distinguished by their requirement for a novel prenylated flavin mononucleotide (prFMN) cofactor for their catalytic activity. mdpi.comnih.gov This cofactor is synthesized by an associated flavin prenyltransferase, often denoted as UbiX or Pad1. nih.gov

The active form of the cofactor within the enzyme is the prFMNiminium, which possesses azomethine ylide character. nih.govnih.gov This reactive species is crucial for the enzyme's ability to catalyze the decarboxylation of substrates like α-fluorocinnamic acid. The Fdc1 enzyme from sources such as Aspergillus niger and Saccharomyces cerevisiae serves as a key model system for elucidating the mechanism of this enzyme family. manchester.ac.ukresearchgate.net The reaction catalyzed by Fdc1 is reversible, allowing for both the decarboxylation of cinnamic acid derivatives to form styrenes and the carboxylation of styrenes using CO2. mdpi.com

1,3-Dipolar Cycloaddition Pathway

The central mechanism employed by Fdc1/UbiD enzymes is a 1,3-dipolar cycloaddition, a type of reaction well-established in organic chemistry but only recently confirmed in an enzymatic context. nih.gov In this pathway, the prFMNiminium cofactor acts as a 1,3-dipole (an azomethine ylide). researchgate.netnih.gov The α,β-unsaturated bond of the substrate, α-fluorocinnamic acid, serves as the dipolarophile. researchgate.netnih.gov

The reaction proceeds through the [3+2] cycloaddition between the prFMN cofactor and the double bond of the substrate. researchgate.net This forms a covalent, cyclic adduct, which activates the substrate for the subsequent decarboxylation step. researchgate.net Crystallographic studies have provided direct evidence for this enzymatic 1,3-dipolar cycloaddition, confirming it as the fundamental mechanism for this class of enzymes acting on enoic acid substrates. manchester.ac.uknih.gov

Identification and Characterization of Enzyme-Substrate Complexes and Intermediates (e.g., prFMN-inhibitor adducts)

The 1,3-dipolar cycloaddition mechanism proceeds through a series of distinct, covalently-bound intermediates. nih.gov Structural and mechanistic studies, often using substrate mimics or inhibitors, have been instrumental in characterizing these transient species. For instance, studies with α-hydroxycinnamic acid, a close analog of cinnamic acid, revealed a covalent adduct formed between the prFMN cofactor and the substrate-derived molecule. nih.gov

This adduct formation involves a covalent bond between the prenyl-C1' of the prFMNiminium and the substrate. nih.gov The cycloaddition leads to the formation of a pyrrolidine (B122466) ring structure linking the cofactor and the substrate. nih.gov The process involves at least three distinct intermediates, starting with the initial cycloadduct, which then undergoes decarboxylation and subsequent protonation before product release via a retro-1,3-dipolar cycloaddition. nih.govnih.gov These enzyme-substrate complexes are key to understanding how the enzyme facilitates the cleavage of the C-C bond during decarboxylation.

Table 1: Key Intermediates in the Fdc1-Catalyzed Decarboxylation Pathway

Step Intermediate Description Role in Catalysis
1 prFMNiminium Azomethine Ylide The reactive form of the cofactor that acts as the 1,3-dipole.
2 Covalent prFMN-Substrate Cycloadduct The initial product of the 1,3-dipolar cycloaddition, activating the substrate.
3 Decarboxylated Pyrrolidine Adduct The intermediate formed after the release of CO2.

| 4 | Protonated Pyrrolidine Adduct | The species formed after protonation, preceding product release. |

Kinetic Isotope Effect Studies in Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining how isotopic substitution affects the rate of a reaction. wikipedia.orglibretexts.org In the context of Fdc1, KIE studies have been performed on phenylacrylic acid, a close analog of α-fluorocinnamic acid, to probe the rate-determining step of the decarboxylation reaction. researchgate.net

These investigations measured secondary deuterium (B1214612) KIEs at the α- and β-positions of the substrate, as well as the solvent deuterium KIE. researchgate.net A significant solvent KIE on Vmax/KM of 3.3 was observed, while the KIE on Vmax was near unity, indicating that proton transfer to the product occurs before the rate-determining step. researchgate.net The observation of normal secondary KIEs at both the α- and β-positions, combined with linear free energy analysis, supports a mechanism where the rate-determining step is the cyclo-elimination reaction, which involves the breakdown of the prenylated flavin-product adduct to release the final styrene (B11656) product. researchgate.net These findings imply that for α-fluorocinnamic acid, the chemical steps of cycloaddition and decarboxylation are faster than the final product release. researchgate.net

Table 2: Kinetic Isotope Effect (KIE) Data for Fdc1-Catalyzed Decarboxylation of Phenylacrylic Acid

KIE Measurement Observed Value Mechanistic Implication
Solvent KIE on Vmax/KM 3.3 Proton transfer occurs before the rate-determining step.
Solvent KIE on Vmax ~1.0 Proton transfer is not part of the rate-determining step.
Secondary α-Deuterium KIE Normal (kH/kD > 1) Consistent with a change in hybridization during the cyclo-elimination step.
Secondary β-Deuterium KIE Normal (kH/kD > 1) Supports the proposed cyclo-elimination as the rate-limiting phase.

Data derived from studies on phenylacrylic acid, a structural analog of α-fluorocinnamic acid. researchgate.net

Influence of Enzyme-Induced Strain on Catalysis

Crystallographic and mechanistic studies have revealed that the active site of Fdc1 imposes significant molecular strain on the reaction intermediates. manchester.ac.uknih.gov This enzyme-induced strain is not a passive effect but a crucial element of the catalytic mechanism. manchester.ac.uk The rigid architecture of the active site selectively destabilizes key intermediates along the reaction pathway. manchester.ac.uknih.gov

This destabilization is proposed to be essential for the reversibility of the 1,3-dipolar cycloaddition process. nih.gov By preventing intermediates from settling into overly stable, low-energy states, the enzyme avoids the formation of "dead-end" adducts that would halt the catalytic cycle. nih.gov Therefore, strain is a key factor that the enzyme utilizes to guide the reaction efficiently through cycloaddition, decarboxylation, and the final retro-cycloaddition to release the product. manchester.ac.uk

Non-Enzymatic Reaction Mechanisms Involving C-F Bond Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. nih.gov Non-enzymatic methods to activate C-F bonds, particularly those adjacent to a π-system as in α-fluorocinnamic acid, typically require specific reagents or conditions.

Potential pathways for non-enzymatic C-F bond activation in α-fluorocinnamic acid include:

Lewis Acid-Assisted Reactions: Lewis acids can coordinate to the fluorine atom, polarizing the C-F bond and making the α-carbon more susceptible to nucleophilic attack. This strategy is commonly used for activating benzylic and allylic fluorides.

Base-Mediated Elimination: A strong base could potentially promote an elimination reaction, although this is less common for vinylic fluorides compared to alkyl fluorides.

Nucleophilic Substitution: Direct substitution of the fluoride (B91410) ion by a strong nucleophile is difficult but can be achieved under harsh conditions or with specialized nucleophiles. The S_N2 mechanism at the sp2-hybridized carbon of α-fluorocinnamic acid would be particularly challenging.

Transition-Metal Catalysis: Various transition-metal complexes are known to mediate C-F bond activation through mechanisms such as oxidative addition. This represents a promising area for the functionalization of organofluorine compounds.

While biocatalytic approaches using enzymes like transaminases have shown promise for hydrodefluorination in α-fluoroketones, non-enzymatic methods for similar transformations on α-fluorocinnamic acid remain an area of active research. whiterose.ac.uk

Electron-Donor-Acceptor (EDA) Complex Mediated Single-Electron Transfer

In a hypothetical scenario, α-fluorocinnamic acid could act as either an electron donor or an acceptor, depending on the reaction partner. Given the electron-withdrawing nature of the fluorine atom and the carboxylic acid group, it is more likely to function as an electron acceptor. When paired with a suitable electron donor, an EDA complex could form. Upon irradiation with light of an appropriate wavelength, a single-electron transfer from the donor to α-fluorocinnamic acid would occur, generating a radical anion of α-fluorocinnamic acid.

The fate of this radical anion would then depend on the reaction conditions. One possibility is the cleavage of the carbon-fluorine (C-F) bond to release a fluoride ion and a vinyl radical. This process is a form of reductive defluorination. The stability of the resulting radical and the strength of the C-F bond would be critical factors in this step.

Table 1: General Scheme for EDA Complex Mediated Transformation

StepDescription
1. Complex Formation An electron donor (D) and an electron acceptor (A), in this case potentially α-fluorocinnamic acid, form a ground-state EDA complex (D•A).
2. Photoexcitation The EDA complex absorbs light (hν), promoting it to an excited state ([D•A]*).
3. Single-Electron Transfer (SET) In the excited state, an electron is transferred from the donor to the acceptor, forming a radical ion pair (D•+ A•−).
4. Subsequent Reaction The radical anion of the acceptor (A•−) can undergo further reactions, such as bond cleavage.

This proposed mechanism is based on the well-established principles of EDA complex chemistry and provides a framework for how α-fluorocinnamic acid might undergo transformation through a single-electron transfer pathway. hepatochem.comresearchgate.net

Role of Lithium Salts in C-F Bond Reduction

The reductive cleavage of C-F bonds is a challenging transformation due to the high bond dissociation energy of the C-F bond. While there is extensive research on C-F bond activation, specific studies detailing the role of lithium salts in the direct C-F bond reduction of α-fluorocinnamic acid are scarce in the available literature.

However, in the broader context of electrochemistry and materials science, lithium salts are integral to processes that can involve the cleavage of C-F bonds. For instance, in the context of lithium primary batteries, the electrochemical reduction of perfluoroalkyl iodides leads to the formation of lithium fluoride (LiF) as a discharge product, indicating the cleavage of C-F bonds. mit.edu This process, however, is driven by an electrochemical potential and involves a different substrate class.

Mechanistic investigations into the interactions of lithium ions in other contexts have shown that they can influence the electronic properties of molecules. For example, in certain EDA complexes, the presence of lithium ions has been found to decrease the distance between the donor and acceptor and lower the HOMO-LUMO gap, potentially facilitating electron transfer. researchgate.net

While direct evidence is lacking for α-fluorocinnamic acid, one could speculate that under specific reductive conditions, a lithium salt might play a role in facilitating C-F bond cleavage. This could potentially occur through the coordination of the lithium ion to the fluorine atom or the carboxylate group, which might polarize the C-F bond and make it more susceptible to reduction. However, without direct experimental evidence, this remains a hypothetical scenario.

Palladium-Catalyzed Allylic Defluorination

The term "allylic defluorination" is chemically inaccurate for α-fluorocinnamic acid, as the fluorine atom is attached to a vinylic carbon (a carbon atom in a double bond), not an allylic carbon (a carbon atom adjacent to a double bond). The correct transformation would be a vinylic defluorination. Palladium-catalyzed cross-coupling and hydrodefluorination reactions of fluoroalkenes are well-documented and provide a basis for a plausible mechanism for the defluorination of α-fluorocinnamic acid. nih.govresearchgate.netacs.org

A likely mechanism for the palladium-catalyzed hydrodefluorination of α-fluorocinnamic acid would proceed through a catalytic cycle involving a palladium(0) species. The key steps are generally considered to be:

Oxidative Addition: A low-valent palladium(0) complex oxidatively adds to the C-F bond of α-fluorocinnamic acid. This is often the rate-determining step and results in the formation of a palladium(II) intermediate with both vinyl and fluoride ligands.

Transmetalation or Reductive Elimination Precursor Formation: Depending on the reaction, this intermediate can then undergo several pathways. In a hydrodefluorination reaction, a hydride source would be required.

Reductive Elimination: The palladium(II) intermediate would then undergo reductive elimination to form the defluorinated product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.

Table 2: Proposed Catalytic Cycle for Palladium-Catalyzed Hydrodefluorination of a Fluoroalkene

StepIntermediateDescription
1 Pd(0)LnThe active catalyst, a palladium(0) complex with ligands (L).
2 Oxidative AdditionThe Pd(0) complex inserts into the C-F bond of the fluoroalkene to form a Pd(II) intermediate.
3 Ligand Exchange/Hydride TransferA hydride (H-) source displaces the fluoride ligand or otherwise interacts to form a palladium-hydride species.
4 Reductive EliminationThe vinyl group and the hydride ligand are eliminated from the palladium center, forming the C-H bond of the product and regenerating the Pd(0) catalyst.

This mechanistic framework is supported by studies on the palladium-catalyzed hydrodefluorination of various fluoroarenes and fluoroalkenes. researchgate.netresearchgate.net The specific ligands on the palladium catalyst and the reaction conditions would play a crucial role in the efficiency and selectivity of such a transformation for α-fluorocinnamic acid.

Biological Activities and Therapeutic Potential of α Fluorocinnamic Acid

Anticancer Properties

Cinnamic acid and its derivatives have garnered attention in oncological research due to their potential therapeutic effects in cancer treatment, which may be linked to the α,β-unsaturated bond in their structure. nih.gov These compounds are recognized for a variety of biological effects, including cytotoxicity against malignant cell lines. nih.gov Research into synthetic derivatives aims to enhance the natural anticancer properties of cinnamic acid. mdpi.com

Derivatives of cinnamic acid have demonstrated significant cytotoxicity against various human cancer cell lines. nih.gov Studies have shown that these compounds can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. nih.govnih.gov For instance, certain derivatives have shown cytotoxic effects on human cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and estrogen-receptor-positive breast cancer (MCF-7) cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging between 42 and 166 µM. nih.gov The mechanism of action involves the induction of cell death, which contributes to the inhibition of cancer cell growth. nih.gov Furthermore, some derivatives have been observed to suppress the growth of breast cancer cells in a dose- and time-dependent manner. nih.gov

The anticancer properties of cinnamic acid derivatives are significantly influenced by their chemical structure. mdpi.com Structure-activity relationship (SAR) studies explore how different functional groups and structural modifications affect the biological activity of these compounds.

Key structural elements that have been identified as important for the anticancer effects of cinnamic acid derivatives include:

The α,β-Unsaturated Carbonyl Group : This feature is considered crucial for the anticancer effects of various agents. nih.gov Its presence is linked to the selective cytotoxicity of compounds against certain cancer cells. nih.gov

Substituents on the Phenyl Ring : The presence, position, and nature of substituents on the aromatic ring play a critical role. For example, the addition of electron-withdrawing groups, such as a cyano group, on the aromatic rings of cinnamic acid esters or amides has been shown to enhance cytotoxic effects against malignant cell lines. nih.gov Similarly, the presence of a para-hydroxyl group on the phenolic ring is a critical structural element for synergistic cytotoxicity in certain combinations. researchgate.net

The Carboxyl Group : Modifications to the carboxyl group, such as methyl esterification, can influence bioactivity. nih.gov

Table 1: Summary of Structure-Activity Relationships for Anticancer Activity of Cinnamic Acid Derivatives

Structural FeatureImpact on Anticancer ActivityReference
α,β-Unsaturated Carbonyl Considered a crucial moiety for cytotoxic effects. nih.gov
Electron-Withdrawing Groups Can enhance selective cytotoxicity against malignant cells. nih.gov
Para-Hydroxyl Group Identified as a critical element for synergistic cytotoxicity. researchgate.net
Methyl Esterification Modification of the carboxyl group can alter biological activity. nih.gov

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. The selectivity index (SI) is a quantitative measure of this selectivity, calculated as the ratio of the cytotoxic concentration of a compound against normal cells to its cytotoxic concentration against cancer cells (IC50 for normal cells / IC50 for cancer cells). mdpi.com An SI value greater than 1.0 indicates that the compound is more toxic to cancer cells than to normal cells, highlighting a degree of selective activity. mdpi.comresearchgate.net Studies on cinnamic acid derivatives have demonstrated selectivity, showing more potent cytotoxic effects on malignant cell lines compared to peripheral blood mononuclear cells (PBMCs). nih.gov This selectivity is a promising characteristic for the development of new antineoplastic agents with potentially lower side effects. researchgate.net

Antimicrobial Activities

Cinnamic acid and its derivatives are known to possess a broad spectrum of antimicrobial properties, including antibacterial and antifungal activities. nih.goveurekaselect.com

α-Fluorocinnamic acid has been specifically identified as an inhibitor of bacterial growth. nih.gov Research investigating the activity of various cinnamic acid derivatives against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Enterococcus hirae found that α-fluorocinnamic acid inhibited bacterial growth at concentrations between 15 and 25 mM. nih.gov Enterococcus hirae is a species of enterococci that can be found in the gastrointestinal tract and in various environments. nih.govjmbfs.org The demonstration of efficacy against both Gram-positive (S. aureus, E. hirae) and Gram-negative (E. coli) bacteria indicates a broad spectrum of activity.

Table 2: Antibacterial Activity of α-Fluorocinnamic Acid

Bacterial SpeciesTypeInhibitory Concentration (mM)Reference
Escherichia coli Gram-Negative15–25 nih.gov
Staphylococcus aureus Gram-Positive15–25 nih.gov
Enterococcus hirae Gram-Positive15–25 nih.gov

The antifungal potential of cinnamic acid derivatives has also been established. eurekaselect.com Studies have shown that these compounds can exhibit high antifungal activity against various fungi. nih.gov The mechanism of action for some derivatives involves the inhibition of fungal-specific enzymes. For example, certain cinnamic acid derivatives have been shown to inhibit the enzymatic activity of CYP53A15, a cytochrome P450 enzyme from Cochliobolus lunatus that is involved in the detoxification of aromatic compounds. nih.gov As this enzyme is unique to fungi, it represents a promising target for the development of new antifungal drugs. nih.gov

Potentiation of Biocide Effects

Recent research has highlighted the potential of α-Fluorocinnamic acid to enhance the efficacy of commonly used biocides, a significant finding in the ongoing effort to combat bacterial resistance. When used in combination with lactic acid (LA), α-Fluorocinnamic acid has demonstrated a synergistic or additive effect in inhibiting the growth of several bacterial strains. researchgate.net

A key metric for evaluating this potentiation is the Fractional Inhibitory Concentration Index (FICI). Studies have shown that the combination of α-Fluorocinnamic acid and lactic acid yields favorable FICI values against multiple bacteria. researchgate.net Specifically, the combination potentiated the effect of lactic acid towards Escherichia coli with a FICI of 0.8, Staphylococcus aureus with a FICI of 0.7, and Enterococcus hirae with a FICI of 1. researchgate.net An FICI of ≤ 1 is generally considered to indicate synergy or an additive effect.

Furthermore, the combination of α-Fluorocinnamic acid with the biocide cetyltrimethylammonium bromide (CTAB) has been shown to be more effective in reducing the colony-forming units (CFU) of sessile (biofilm-forming) E. coli and S. aureus than either compound used alone. researchgate.net This suggests that α-Fluorocinnamic acid can play a crucial role in improving surface disinfection protocols.

Table 1: Potentiation of Lactic Acid (LA) by α-Fluorocinnamic Acid

Bacterial StrainFICI Value
Escherichia coli0.8 researchgate.net
Staphylococcus aureus0.7 researchgate.net
Enterococcus hirae1 researchgate.net

Inhibition of Biofilm Formation and Quorum Sensing

While specific studies focusing exclusively on α-Fluorocinnamic acid's role in biofilm and quorum sensing inhibition are limited in the available research, the broader class of cinnamic acid derivatives has been recognized for these properties. Cinnamic acid and its derivatives have been shown to inhibit bacterial growth at concentrations ranging from 15 to 25 mM. The inhibitory effect of these compounds on bacterial growth is supported by observations of increased doubling times or extended lag phases.

The antimicrobial action of cinnamic acids is thought to be, in part, due to their ability to interfere with bacterial quorum sensing systems. nih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to regulate gene expression in response to population density, and it is critical for processes such as biofilm formation and virulence factor production. By disrupting these signaling pathways, cinnamic acid derivatives can effectively attenuate bacterial pathogenicity. While direct evidence for α-Fluorocinnamic acid is not extensively detailed, its structural similarity to other active cinnamic acid derivatives suggests potential activity in this area.

Enzyme Inhibition Studies

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for applications in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Research into the inhibitory effects of cinnamic acid derivatives on tyrosinase activity is an active area. While numerous studies have explored the potential of various cinnamic acid analogues as tyrosinase inhibitors, specific data on the tyrosinase inhibitory activity of α-Fluorocinnamic acid, including its 50% inhibitory concentration (IC50), is not detailed in the currently available research. The structure of the cinnamic acid backbone is a recognized scaffold for designing tyrosinase inhibitors, with modifications to the phenyl ring and the acrylic acid side chain influencing the inhibitory potency.

Alpha-Amylase Inhibition

Alpha-amylase is a crucial enzyme in the digestive system, responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibitors of this enzyme are sought after for the management of type 2 diabetes, as they can help to control post-prandial hyperglycemia. While various natural and synthetic compounds, including some cinnamic acid derivatives, have been investigated for their α-amylase inhibitory potential, specific studies detailing the inhibitory effects of α-Fluorocinnamic acid on this enzyme are not present in the available literature. Research on other cinnamic acid derivatives has shown that structural features can influence their interaction with the active site of α-amylase, but direct data for the fluorinated analogue is needed to ascertain its specific activity.

Other Reported Biological Effects

Anti-inflammatory Properties

Cinnamic acid and its derivatives are known to possess a range of pharmacological properties, including anti-inflammatory effects. mdpi.com The anti-inflammatory activity of these compounds is often attributed to their ability to modulate various signaling pathways involved in the inflammatory response. For instance, cinnamic acid has been shown to have an anti-inflammatory effect at a dose of 200 mg/kg/day in some studies. mdpi.com While the anti-inflammatory potential of the broader class of cinnamic acid derivatives is recognized, specific research focusing on the anti-inflammatory properties of α-Fluorocinnamic acid is not extensively covered in the available scientific literature. Further investigation is required to elucidate the specific mechanisms and potency of α-Fluorocinnamic acid as an anti-inflammatory agent.

Antioxidant Activities

Currently, there is a notable lack of specific research findings and detailed data on the antioxidant activities of α-fluorocinnamic acid in publicly available scientific literature. The antioxidant potential of the broader family of cinnamic acid derivatives has been extensively studied, with research consistently demonstrating that the capacity for free radical scavenging is heavily dependent on the substitution pattern of the phenyl ring.

The established structure-activity relationships within the cinnamic acid family indicate that the presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring are the primary determinants of antioxidant efficacy. nih.govresearchgate.netresearchgate.net Phenolic compounds, particularly those with multiple hydroxyl groups, are potent antioxidants because they can donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized through resonance, a feature enhanced by the cinnamic acid structure. nih.gov

Specifically, derivatives containing a catechol (ortho-dihydroxy) structure, such as caffeic acid, exhibit exceptionally strong antioxidant activity. researchgate.net The presence of a second hydroxyl group in the ortho position enhances the stability of the phenoxyl radical through intramolecular hydrogen bonding. Similarly, methoxy groups, particularly at the ortho and para positions, can contribute to antioxidant activity through their electron-donating effects, which help to stabilize the radical. nih.govresearchgate.net The antioxidant activity of phenolic acids is generally proportional to the number of phenolic hydroxyl groups. researchgate.net

Given that α-fluorocinnamic acid lacks any hydroxyl or methoxy substituents on its phenyl ring, its chemical structure does not align with the established requirements for significant antioxidant activity in this class of compounds. The fluorine atom at the alpha position of the acrylic acid side chain is an electron-withdrawing group, but its effect on the radical scavenging potential has not been specifically elucidated in the context of antioxidant assays.

To illustrate the structure-activity relationships discussed, the following table presents the radical scavenging activities of various cinnamic acid derivatives from the literature, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals; a lower value indicates higher antioxidant activity.

CompoundSubstitution PatternDPPH Radical Scavenging Activity (IC₅₀ in µg/mL)Reference
Cinnamic acidUnsubstituted1.2 researchgate.net
Ethyl cinnamateUnsubstituted (Ethyl Ester)0.64 researchgate.net
Cinnamyl acetate (B1210297)Unsubstituted (Acetylated)0.16 biomedres.usbiomedres.us
Caffeic acid3,4-dihydroxy0.22 researchgate.net
Vitamin C (Ascorbic acid)Reference Compound0.12 biomedres.usbiomedres.us
α-Fluorocinnamic acidUnsubstituted, α-fluoroData not availableN/A

As the table demonstrates, derivatives with hydroxyl groups (like caffeic acid) or certain esterifications show significantly higher antioxidant activity compared to the unsubstituted cinnamic acid. The absence of published data for α-fluorocinnamic acid prevents a direct comparison but underscores the current gap in research regarding its antioxidant potential.

Computational Chemistry and Modeling of α Fluorocinnamic Acid

Molecular Mechanics (MM) and Quantum Chemical Methods in Conformational Analysis

Molecular mechanics and quantum chemical methods are pivotal in elucidating the conformational preferences of α-fluorocinnamic acid. Conformational analysis is crucial as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties.

Molecular mechanics (MM) force fields are employed for initial, less computationally intensive conformational searches. These methods treat molecules as a collection of atoms held together by springs, allowing for the rapid calculation of potential energy surfaces and the identification of low-energy conformers. For molecules like α-fluorocinnamic acid, key dihedral angles, such as those around the Cα-Cβ bond and the C-C single bond connecting the acrylic acid moiety to the phenyl ring, are systematically varied to map out the conformational space.

Quantum chemical (QC) methods, such as Hartree-Fock (HF) and semi-empirical methods, provide a more accurate description of the electronic structure and are used to refine the geometries and relative energies of the conformers identified by MM. These methods are essential for understanding the subtle electronic effects introduced by the fluorine atom at the α-position, which can influence the planarity of the molecule and the rotational barriers of the phenyl and carboxyl groups. For instance, studies on similar acyclic α-fluoro motifs have demonstrated the importance of hyperconjugative interactions in determining conformational preferences. nih.gov

The conformational analysis of related cinnamic acid derivatives often reveals the existence of multiple stable conformers, such as s-cis and s-trans isomers, arising from rotation around the Cα-Cβ single bond. scielo.org.mx The relative stability of these conformers is influenced by steric hindrance and electronic interactions. For cinnamic acid itself, the s-cis conformer has been found to be more stable in the gas phase. scielo.org.mx The introduction of the α-fluoro substituent is expected to alter the energy landscape due to its electronegativity and size, making computational analysis indispensable for predicting the most stable conformations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the properties of molecules like α-fluorocinnamic acid due to its balance of accuracy and computational cost. niscpr.res.in DFT calculations are used to investigate a wide range of molecular properties, including optimized geometries, vibrational frequencies, electronic properties, and NMR chemical shifts. scielo.org.mxniscpr.res.in

DFT studies on cinnamic acid and its derivatives typically employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)). scielo.org.mxniscpr.res.in These calculations provide detailed information about bond lengths, bond angles, and dihedral angles of the most stable conformers. The calculated vibrational spectra (IR and Raman) can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands. researchgate.netnih.gov

Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the reactivity and intermolecular interactions of α-fluorocinnamic acid. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. nih.govnih.gov The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. NBO analysis helps in understanding charge delocalization and intramolecular interactions.

Below is a table showcasing typical electronic properties calculated for a substituted cinnamic acid using DFT, which would be analogous to the data obtained for α-fluorocinnamic acid.

Calculated PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Transition State Theory (TST) in Reaction Mechanism Prediction

Transition State Theory (TST) is a fundamental theory used to predict the rates of chemical reactions. In the context of α-fluorocinnamic acid, TST can be employed in conjunction with quantum chemical calculations to elucidate the mechanisms of reactions such as decarboxylation, addition reactions to the α,β-unsaturated system, and enzymatic transformations. nih.govsioc-journal.cnrsc.org

To apply TST, the potential energy surface of a reaction is explored to locate the reactants, products, and, most importantly, the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path from reactants to products. The geometry and energy of the transition state are typically calculated using DFT or higher-level ab initio methods. nih.gov

For example, the decarboxylation of cinnamic acids is a reaction of significant interest. nih.govsioc-journal.cnrsc.org Computational studies can model this process by identifying the transition state for the removal of carbon dioxide. The activation energy (the energy difference between the reactant and the transition state) can then be calculated. According to TST, the reaction rate is exponentially dependent on this activation energy. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be predicted.

Computational studies on the reactions of similar α,β-unsaturated carbonyl compounds with nucleophiles have shown that the reaction can proceed through different mechanisms, such as 1,4-conjugate addition or direct addition to the carbonyl group. nih.gov TST calculations can help to determine which pathway is kinetically favored for α-fluorocinnamic acid by comparing the Gibbs free energies of activation for the respective transition states.

Host-Guest Complexation Studies

The ability of α-fluorocinnamic acid to form inclusion complexes with host molecules, particularly cyclodextrins (CDs), is an area of study where molecular modeling plays a crucial role. jst.go.jpnih.govunime.itresearchgate.netnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating nonpolar guest molecules or moieties in aqueous solutions. nih.govunime.it This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecule.

Computational methods, including molecular mechanics, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations, are used to investigate the structure, stability, and dynamics of these host-guest complexes. unime.it These studies can predict the preferred orientation of α-fluorocinnamic acid within the cyclodextrin (B1172386) cavity, the stoichiometry of the complex (typically 1:1), and the binding affinity. jst.go.jpunime.it

Experimental techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) are used to determine the stability constants (K) of these complexes. jst.go.jpnih.govunime.it Computational studies can complement these experiments by providing a detailed atomic-level picture of the complex.

The following table presents experimentally determined stability constants for the inclusion complexes of various cinnamic acid derivatives with β-cyclodextrin, which are expected to be comparable to that of α-fluorocinnamic acid.

Guest MoleculeHost MoleculeStability Constant (K) / M-1
trans-Cinnamic acidβ-Cyclodextrin646
p-Coumaric acidβ-Cyclodextrin160
Ferulic acidβ-Cyclodextrin133
Caffeic acidβ-Cyclodextrin176

Correlation of Theoretical and Experimental Findings

A critical aspect of computational chemistry is the validation of theoretical models through comparison with experimental data. For α-fluorocinnamic acid, this involves correlating calculated properties with those determined through spectroscopic and other analytical techniques.

One of the most common areas of correlation is between calculated and experimental vibrational spectra (FT-IR and FT-Raman). DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov While there is often a systematic overestimation of the frequencies by the harmonic approximation used in the calculations, this can be corrected using scaling factors, leading to excellent agreement between the theoretical and experimental spectra. researchgate.net This correlation allows for a confident assignment of the vibrational modes observed in the experimental spectra.

Similarly, NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.govbenthamopen.comscm.com By comparing the calculated chemical shifts with experimental NMR data, the accuracy of the computed molecular structure can be assessed. Linear correlations between calculated and experimental chemical shifts are often observed, which can be used to assign complex spectra and to predict the spectra of related compounds. researchgate.netnih.govbenthamopen.com

The table below shows a comparison of experimental and calculated ¹³C NMR chemical shifts for a related cinnamic acid derivative, illustrating the level of agreement that can be achieved.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C1' (Phenyl)134.5135.2
C2'/C6' (Phenyl)128.9129.5
C3'/C5' (Phenyl)128.3128.8
C4' (Phenyl)130.2130.9
145.1145.8
117.8118.5
C=O168.2169.0

By integrating computational modeling with experimental results, a comprehensive understanding of the structure, properties, and reactivity of α-fluorocinnamic acid can be achieved. This synergy is essential for the rational design of new materials and for understanding the role of this compound in various chemical and biological systems.

Analytical Methodologies for α Fluorocinnamic Acid

Chromatographic Techniques

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of α-Fluorocinnamic acid in complex samples. longdom.org High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used for the separation, identification, and quantification of chemical compounds. longdom.orgresearchgate.net Its high sensitivity and accuracy make it a preferred method for analyzing cinnamic acid derivatives. longdom.orgphcogj.com In the context of α-Fluorocinnamic acid, reverse-phase HPLC is particularly effective.

Research involving the biodegradation of 4-fluorocinnamic acid (4-FCA), a positional isomer of α-Fluorocinnamic acid, provides a clear example of HPLC application. In these studies, concentrations of the parent compound and its metabolites are determined using a reverse-phase C₁₈ column. asm.org The separation is achieved with a mobile phase consisting of a buffered aqueous solution and an organic solvent like methanol. asm.org Detection is typically accomplished using a UV absorbance detector at a wavelength where the aromatic compound absorbs strongly, such as 254 nm. asm.org This method allows for precise quantification of the analyte's disappearance over time. asm.org

Table 1: Example HPLC Parameters for Fluorocinnamic Acid Analysis Data derived from a study on 4-Fluorocinnamic Acid asm.org

Parameter Value
Column Lichrosorb C₁₈ (250 x 4.6 mm; 5-μm particle size)
Mobile Phase 70% 0.02 mM ammonium (B1175870) acetate (B1210297) (pH 4.5), 30% methanol
Flow Rate 0.8 ml min⁻¹
Injection Volume 10 μl

| Detection | UV absorbance at 254 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) Optimization for Identification and Degradation Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This combination is particularly powerful for identifying unknown compounds and studying the degradation pathways of molecules like α-Fluorocinnamic acid. researchgate.netresearchgate.net Forced degradation studies, which involve subjecting a compound to stress conditions like acid, base, oxidation, and light, are often monitored using LC-MS to identify the resulting degradation products. researchgate.netnih.gov

The optimization of an LC-MS method involves selecting the appropriate column and mobile phase to achieve good chromatographic separation of the parent compound from its potential degradants. nih.govlcms.cz The mass spectrometer is then tuned to detect the ions of interest. Techniques like electrospray ionization (ESI) are commonly used for analytes such as cinnamic acids. nih.gov By analyzing the mass-to-charge ratio of the parent compound and its degradation products, along with their fragmentation patterns (MS/MS), researchers can propose and confirm the structures of these new entities. nih.gov This approach provides critical insights into the chemical stability and transformation pathways of the molecule. researchgate.netresearchgate.net

Spectroscopic Methods

Spectroscopic methods provide information about the structure and concentration of molecules by measuring their interaction with electromagnetic radiation. For α-Fluorocinnamic acid, UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are the most significant techniques.

UV-Vis Detection in Degradation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring chemical reactions and degradation studies involving compounds with chromophores, such as the aromatic ring and conjugated double bond in α-Fluorocinnamic acid. researchgate.net The principle lies in measuring the absorbance of light at specific wavelengths as the compound's structure changes.

In studies on the enzymatic degradation of 4-fluorocinnamic acid, UV-Vis spectrophotometry was used to monitor the conversion of the substrate to its coenzyme A (CoA) thioester by observing the change in absorbance at 312 nm. asm.org This specific wavelength corresponds to the formation of the 4-fluorocinnamoyl-CoA product. asm.org Furthermore, UV detectors are the standard for HPLC systems used in these analyses, allowing for continuous monitoring of the column eluent and quantification of the compound and its metabolites based on their characteristic absorbance. asm.org

Table 2: UV-Vis Wavelengths Used in Fluorocinnamic Acid Studies

Analyte/Process Detection Wavelength (nm) Application Source
4-Fluorocinnamic Acid & Metabolites 254 HPLC Quantification asm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. encyclopedia.pubrsc.org It provides detailed information about the chemical environment of individual atoms (primarily ¹H, ¹³C, and in this case, ¹⁹F) within a molecule, allowing for the confirmation of its connectivity and stereochemistry. core.ac.uksemanticscholar.org

For α-Fluorocinnamic acid, a combination of NMR experiments would be used for complete characterization.

¹H NMR: Would reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.

¹³C NMR: Would identify the number of unique carbon atoms in the molecule.

¹⁹F NMR: Is particularly important for fluorinated compounds, providing a direct and sensitive way to observe the fluorine atom and its electronic environment.

2D NMR (e.g., COSY, HMBC): These experiments establish correlations between different nuclei, allowing chemists to piece together the complete molecular structure by identifying which protons are coupled to each other (COSY) or to specific carbons (HMBC). core.ac.uk

In degradation or metabolic studies, NMR is crucial for identifying the structure of unknown products. rug.nl By isolating a metabolite and performing a full suite of NMR analyses, its complete structure can be determined, which provides direct evidence for the mechanistic pathways of the compound's transformation. rug.nlnih.gov

Biodegradation and Environmental Fate of Fluorinated Cinnamic Acids

Microbial Metabolism of Fluorinated Organic Compounds

The microbial metabolism of organofluorine compounds is a specialized field of study. nih.govresearchgate.net While microorganisms have evolved diverse catabolic pathways for a vast range of organic molecules, fluorinated compounds present a unique challenge due to the high stability of the C-F bond, one of the strongest in organic chemistry. nih.govwikipedia.org Consequently, the microbial degradation of heavily fluorinated compounds is often slow and restricted to a limited number of microbial species or consortia. nih.gov The interaction of microbes with these substances can lead to biotransformations that either detoxify the compound or, in some cases, produce more toxic metabolites. nih.govucd.ie Research into these metabolic pathways is essential for predicting the environmental persistence of fluorinated chemicals and for harnessing microbial activities for biotechnology. researchgate.net

Biodegradation Pathways (e.g., β-oxidation mechanism)

The microbial degradation of 4-fluorocinnamic acid has been shown to proceed through a β-oxidation mechanism, a common pathway for breaking down fatty acids and other molecules with aliphatic side chains. nih.govresearchgate.net This process is initiated by the activation of the cinnamic acid molecule. In the case of Arthrobacter sp. strain G1, the degradation begins with the formation of 4-fluorocinnamoyl-coenzyme A (CoA). nih.govrug.nl This initial step is catalyzed by the enzyme 4-fluorocinnamoyl-CoA ligase. nih.govresearchgate.net

Following the formation of the CoA adduct, a series of enzymatic reactions cleaves the two-carbon side chain. nih.gov Key enzymes detected in cell extracts of Arthrobacter sp. G1 include 4-fluorocinnamoyl-CoA hydratase, 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase, and 4-fluorophenyl-β-keto propionyl-CoA thiolase. nih.govresearchgate.netrug.nl This pathway effectively separates the side chain from the aromatic ring, leading to the formation of 4-fluorobenzoic acid as the major product. nih.gov

Key Enzymes in the β-Oxidation of 4-Fluorocinnamic Acid
EnzymeFunction in Pathway
4-fluorocinnamoyl-CoA ligaseActivates 4-fluorocinnamic acid by attaching Coenzyme A. nih.govrug.nl
4-fluorocinnamoyl-CoA hydrataseAdds water across the double bond of the side chain. nih.govrug.nl
4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenaseOxidizes the β-hydroxy group. nih.govrug.nl
4-fluorophenyl-β-keto propionyl-CoA thiolaseCleaves the side chain, releasing the aromatic ring product. nih.govrug.nl

Identification of Microbial Strains Involved in Degradation (e.g., Arthrobacter sp., Ralstonia sp.)

Complete mineralization of 4-fluorocinnamic acid often requires the synergistic action of a microbial consortium. nih.govnih.gov A well-studied example involves two bacterial strains, Arthrobacter sp. strain G1 and Ralstonia sp. strain H1, which work in tandem to fully break down the compound. nih.govresearchgate.netrug.nl

Arthrobacter sp. strain G1 : This strain is responsible for the initial attack on the 4-fluorocinnamic acid molecule. nih.govresearchgate.net It utilizes the compound as a carbon source by cleaving the two-carbon side chain through the β-oxidation pathway, converting it into 4-fluorobenzoic acid (4-FBA). nih.govnih.gov While it can grow on the side chain, it is unable to degrade the resulting fluorinated aromatic ring, causing 4-FBA to accumulate. nih.gov

Ralstonia sp. strain H1 : This bacterium is specialized in degrading 4-fluorobenzoic acid, the product of the first stage of degradation. nih.govresearchgate.net Its presence is essential for the complete breakdown of the original compound and the subsequent release of fluoride (B91410). nih.govresearchgate.net Members of the genus Ralstonia are known for their ability to mineralize a variety of recalcitrant aromatic compounds. nih.gov

Roles of Microbial Strains in 4-Fluorocinnamic Acid Degradation
Microbial StrainPrimary RoleSubstrateMajor Product
Arthrobacter sp. G1Side-chain cleavage via β-oxidation. nih.govnih.gov4-fluorocinnamic acid4-fluorobenzoic acid. nih.govresearchgate.net
Ralstonia sp. H1Aromatic ring cleavage and defluorination. nih.govresearchgate.net4-fluorobenzoic acidComplete mineralization and fluoride release. nih.gov

Analysis of Degradation Products and Intermediates (e.g., 4-fluorobenzoic acid, 4-fluoroacetophenone)

The stepwise degradation of 4-fluorocinnamic acid by the microbial consortium results in several identifiable intermediates and products. nih.gov

4-fluorobenzoic acid (4-FBA) : This is the primary metabolite produced when Arthrobacter sp. strain G1 degrades 4-fluorocinnamic acid. nih.govnih.gov It represents the intact fluorinated aromatic ring after the side chain has been removed. nih.gov

4-fluoroacetophenone (4-FAP) : This compound is formed as a minor, dead-end side product by Arthrobacter sp. G1 during the degradation process. nih.govresearchgate.netrug.nl Its accumulation is minimal compared to 4-FBA. nih.gov

4-fluorocatechol (B1207897) : During the degradation of 4-FBA by Ralstonia sp. strain H1, 4-fluorocatechol is formed as a transient intermediate. nih.govresearchgate.net This dihydroxylated aromatic compound is a key precursor to the cleavage of the aromatic ring. nih.govrug.nl

Key Metabolites in the Biodegradation of 4-Fluorocinnamic Acid
CompoundRole in PathwayProducing Strain
4-fluorobenzoic acidMajor intermediate; product of side-chain cleavage. nih.govnih.govArthrobacter sp. G1
4-fluoroacetophenoneMinor, dead-end side product. nih.govresearchgate.netArthrobacter sp. G1
4-fluorocatecholKey intermediate for aromatic ring cleavage. nih.govrug.nlRalstonia sp. H1

Fluoride Release during Biodegradation

The release of the inorganic fluoride ion is the final step in the mineralization of the organofluorine compound, a process known as defluorination. fu-berlin.de In the consortium of Arthrobacter sp. G1 and Ralstonia sp. H1, fluoride release does not occur during the initial degradation of the 4-fluorocinnamic acid side chain. nih.gov

The defluorination step is carried out by Ralstonia sp. strain H1 during its metabolism of 4-fluorobenzoic acid. nih.govresearchgate.net The degradation of 4-FBA proceeds through the formation of 4-fluorocatechol, which is then cleaved via an ortho-cleavage pathway. nih.govrug.nl This ring fission leads to the formation of unstable intermediates that spontaneously eliminate the fluoride ion to achieve a more stable chemical structure. nih.gov Complete mineralization and release of fluoride were only observed when both strains were present, highlighting the importance of the microbial consortium for the complete detoxification of the compound. nih.govresearchgate.net

Structure Activity Relationships Sar of α Fluorocinnamic Acid and Its Analogues

Impact of Fluorine Position on Biological Activity

The position of the fluorine atom on the cinnamic acid scaffold is a critical determinant of its biological activity and selectivity. Research on fluorine-substituted cinnamic acid derivatives has revealed that even a slight change in the location of the fluorine atom on the aromatic ring can lead to significant differences in pharmacological effects.

For instance, in a study of fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain, the position of the halogen substituent produced a significant effect on the bioactivity and selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. nih.gov Most of the compounds that contained a para-substituted fluorine or chlorine exhibited potent activity against AChE and poor activity against BChE. nih.gov Conversely, the ortho-substituted analogs demonstrated the opposite effect, showing preference for BChE inhibition. nih.gov This highlights the critical role of the substituent's position in directing the molecule's interaction with specific biological targets.

Influence of Substituents on Cinnamic Acid Moiety on Pharmacological Activities

The pharmacological profile of cinnamic acid derivatives is heavily influenced by the nature and placement of various substituents on the core cinnamic acid structure. The addition of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Studies on cis-cinnamic acid analogues as plant growth inhibitors found that substitutions on the aromatic ring had a significant impact on their potency. Generally, ortho- and para-substituted analogues exhibited low potency in most cases. nih.gov In contrast, meta-substitution was found to be less critical for potency, and analogues with a hydrophobic and sterically small substituent were more likely to be potent. nih.gov

In the context of anti-tubercular activity, the type and position of substituents on the phenyl ring of cinnamic acid derivatives were shown to be crucial. For example, compounds with electron-donating substituents at the para position of the phenyl ring were found to be inactive. nih.gov

The following table summarizes the influence of various substituents on the pharmacological activities of cinnamic acid derivatives based on available research findings.

Compound/Derivative Substituent(s) Position(s) Pharmacological Activity Key Findings
Cinnamic Acid DerivativesFluorine or ChlorineparaAcetylcholinesterase (AChE) InhibitionPotent activity against AChE and poor activity against BChE. nih.gov
Cinnamic Acid DerivativesFluorine or ChlorineorthoButyrylcholinesterase (BChE) InhibitionPotent activity against BChE and poor activity against AChE. nih.gov
cis-Cinnamic Acid AnaloguesVariousortho and paraPlant Growth InhibitionGenerally exhibited low potency. nih.gov
cis-Cinnamic Acid AnaloguesHydrophobic, small substituentmetaPlant Growth InhibitionMore likely to be potent. nih.gov
Cinnamic Acid DerivativesElectron-donating groupsparaAnti-tubercularInactive. nih.gov
trans-Cinnamic Acid DerivativesMethoxy (B1213986) groupmetaPhytotoxicityA methoxy group at the meta position of cis-cinnamic acid did not significantly alter its activity.
Ferulic acidMethoxy and Hydroxylmeta and paraPhytotoxicityDecreased activity compared to the parent trans-cinnamic acid. nih.gov

Comparative SAR Studies with Other Halogenated and Non-Halogenated Cinnamic Acid Derivatives

Comparative studies of α-fluorocinnamic acid with other halogenated and non-halogenated cinnamic acid derivatives provide valuable insights into the role of the halogen atom in modulating biological activity. The introduction of different halogens (e.g., chlorine, bromine) or other functional groups allows for a systematic evaluation of how these changes affect the pharmacological properties of the parent molecule.

Research has shown that halogenated substituents on the aromatic ring of trans-cinnamic acid derivatives increased their inhibitory activity against the parasitic weed Cuscuta campestris when compared to the non-halogenated trans-cinnamic acid. nih.gov When comparing different halogen substitutions, the position of the halogen can be more influential than the nature of the halogen itself. For instance, a chloro-substituted compound with the chlorine at the meta position exhibited enhanced phytotoxicity compared to its para-substituted isomer. nih.gov

In the context of anti-tubercular activity, a para-substituted chloro-compound was found to be more active than the corresponding ortho-substituted compound, suggesting that the presence of chlorine at the para position enhanced antibacterial activity. mdpi.com Furthermore, a comparison between halogenated and non-halogenated derivatives in acetylcholinesterase inhibition revealed that most compounds with a para-substituted fluorine or chlorine showed potent activity. nih.gov

The table below presents a comparative summary of the structure-activity relationships of various halogenated and non-halogenated cinnamic acid derivatives.

Compound/Derivative Substituent(s) Position(s) Biological Activity Comparative Finding
trans-Cinnamic AcidNone-Phytotoxicity (vs. Cuscuta campestris)Baseline activity. nih.gov
Halogenated trans-Cinnamic AcidsHalogensAromatic RingPhytotoxicity (vs. Cuscuta campestris)Increased inhibitory activity compared to trans-cinnamic acid. nih.gov
trans-3-chlorocinnamic acidChlorinemetaPhytotoxicity (vs. Cuscuta campestris)Enhanced phytotoxicity compared to the para-substituted isomer. nih.gov
trans-4-chlorocinnamic acidChlorineparaPhytotoxicity (vs. Cuscuta campestris)Less active than the meta-substituted isomer. nih.gov
Cinnamic Acid DerivativeChlorineparaAnti-tubercularMore active than the ortho-substituted compound. mdpi.com
Cinnamic Acid DerivativeChlorineorthoAnti-tubercularLess active than the para-substituted compound. mdpi.com
Cinnamic Acid DerivativeTrifluoromethylorthoPlant Growth InhibitionReduced activity in comparison with trans-cinnamic acid. nih.gov
Cinnamic Acid DerivativeTrifluoromethylparaPlant Growth InhibitionImproved activity compared to the parent compound. nih.gov
4-chlorocinnamic acidChlorine4-positionAntibacterial (vs. E. coli, B. subtilis)Showed MIC values of 708 µM. mdpi.com

Future Directions and Research Gaps in α Fluorocinnamic Acid Studies

Elucidation of Exact Mechanisms of Action for Biological Activities

While preliminary studies have hinted at the biological potential of α-fluorocinnamic acid, a significant gap exists in understanding the precise molecular mechanisms that underpin these activities. Future research should prioritize the following:

Identification of Molecular Targets: A crucial step is to identify the specific enzymes, receptors, or other biomolecules with which α-fluorocinnamic acid interacts. While research on other cinnamic acid derivatives has shown inhibition of enzymes like α-glucosidase and pyruvate (B1213749) carboxylase, the specific targets of the alpha-fluoro variant remain largely unknown. nih.govrug.nl Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to isolate and identify these targets.

Pathway Analysis: Once molecular targets are identified, it is essential to elucidate the signaling pathways that are modulated by α-fluorocinnamic acid. This involves investigating downstream effects on gene expression, protein activity, and cellular metabolism. For instance, studies on other cinnamic acid derivatives have pointed towards influences on pathways related to glucose uptake and inflammatory responses. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how the fluorine atom at the alpha position influences biological activity is necessary. Comparative studies with cinnamic acid and other halogenated derivatives would provide valuable insights into the role of fluorine's electronegativity and size in target binding and efficacy.

A deeper mechanistic understanding will not only validate the observed biological effects but also guide the rational design of more potent and selective derivatives.

Exploration of Novel Synthetic Routes and Derivatizations

The synthesis of α-fluorocinnamic acid and its analogs is a key area for future development, with a focus on efficiency, sustainability, and the creation of diverse chemical libraries for biological screening.

Development of Novel Synthetic Methodologies: While some synthetic routes exist, there is a need to explore more efficient and environmentally friendly methods. Recent advancements in fluorination chemistry, such as the use of novel fluorinating agents and catalytic methods, could be applied to the synthesis of α-fluorocinnamic acid. nih.gov Exploring enzymatic or chemo-enzymatic approaches could also offer greener alternatives to traditional chemical synthesis.

Derivatization for Enhanced Bioactivity: The structural scaffold of α-fluorocinnamic acid offers multiple points for modification. Future research should focus on creating a diverse library of derivatives by modifying the carboxylic acid group, the phenyl ring, and the double bond. For example, the synthesis of amides, esters, and peptide conjugates could lead to compounds with improved pharmacokinetic properties and novel biological activities. The table below outlines potential derivatization strategies.

Functional GroupPotential ModificationsRationale
Carboxylic AcidEsterification, Amidation, Peptide CouplingImprove cell permeability, modulate solubility, target specific transporters
Phenyl RingIntroduction of various substituents (e.g., hydroxyl, methoxy (B1213986), nitro groups)Modulate electronic properties, enhance binding affinity to biological targets
Alkene Double BondReduction, Epoxidation, CycloadditionExplore the importance of the unsaturated bond for biological activity

Combinatorial Synthesis: The use of combinatorial chemistry and high-throughput synthesis techniques could accelerate the discovery of new derivatives with desired biological profiles.

Advanced Computational Modeling for Predictive Design

Computational modeling offers a powerful tool to accelerate the research and development of α-fluorocinnamic acid derivatives by providing insights into their properties and interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are essential to establish a correlation between the chemical structure of α-fluorocinnamic acid derivatives and their biological activity. By developing robust QSAR models, it will be possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: For identified biological targets, molecular docking can predict the binding modes and affinities of α-fluorocinnamic acid and its derivatives. nih.gov Furthermore, molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of the ligand-target complex, offering insights into the stability of the interaction and the role of specific residues. These computational approaches can guide the design of derivatives with improved binding characteristics.

In Silico Prediction of ADMET Properties: A significant hurdle in drug development is poor pharmacokinetic and toxicity profiles. Computational tools can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of α-fluorocinnamic acid derivatives early in the design phase. This predictive capability can help in identifying and eliminating compounds with unfavorable profiles, saving time and resources.

The integration of computational modeling with experimental studies will create a synergistic workflow for the efficient discovery and optimization of α-fluorocinnamic acid-based compounds.

In-depth Studies on Environmental Impact and Bioremediation

The increasing use of organofluorine compounds necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies.

Environmental Fate and Persistence: There is a critical need for studies to determine the persistence of α-fluorocinnamic acid in various environmental compartments such as soil and water. Its potential for bioaccumulation and long-range transport should also be investigated. While some information is available for other fluorinated aromatic compounds, specific data for α-fluorocinnamic acid is lacking.

Ecotoxicology: The potential toxic effects of α-fluorocinnamic acid on a range of non-target organisms, including microorganisms, algae, invertebrates, and fish, need to be systematically evaluated. This will allow for a comprehensive environmental risk assessment.

Biodegradation and Bioremediation: Research into the microbial degradation of α-fluorocinnamic acid is a promising area. Studies on 4-fluorocinnamic acid have identified bacterial consortia capable of its complete mineralization. nih.gov Future research should focus on isolating and characterizing microorganisms that can degrade α-fluorocinnamic acid. The identification of the catabolic pathways and the enzymes involved will be crucial for developing effective bioremediation strategies. The table below summarizes key findings from a study on 4-fluorocinnamic acid biodegradation.

MicroorganismDegradation Product(s)Key Enzymes/Pathways
Arthrobacter sp. strain G14-Fluorobenzoic acid, 4-Fluoroacetophenoneβ-oxidation, 4-Fluorocinnamoyl-CoA ligase
Ralstonia sp. strain H1Complete mineralizationOrtho-cleavage pathway

Advanced Oxidation Processes: In addition to bioremediation, the efficacy of advanced oxidation processes (AOPs), such as ozonation and photocatalysis, for the degradation of α-fluorocinnamic acid in water treatment systems should be explored.

A comprehensive understanding of the environmental impact of α-fluorocinnamic acid is essential for its responsible and sustainable application.

Q & A

Q. How can researchers address ethical concerns when using α-fluorocinnamic acid in animal studies?

  • Follow ARRIVE 2.0 guidelines for in vivo experiments: justify sample sizes (power analysis), minimize suffering (ISO 10993-2), and obtain institutional ethics approval. Alternatives like organ-on-chip models reduce animal use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.